5-Chlorothiophene-2-sulfonic acid tert-butylamide
Overview
Description
5-Chlorothiophene-2-sulfonic acid tert-butylamide is a chemical compound with the CAS Number: 155731-14-9 . It has a molecular weight of 253.77 and its IUPAC name is N-(tert-butyl)-5-chloro-2-thiophenesulfonamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chlorothiophene-2-sulfonic acid tert-butylamide is 1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Chlorothiophene-2-sulfonic acid tert-butylamide is a solid at room temperature . The compound’s molecular formula is C8H12ClNO2S2 .Scientific Research Applications
Catalytic Applications
Research has shown that tert-butyl hydroperoxide (TBHP) can efficiently convert a variety of sulfides to sulfoxides and sulfones, using catalysts based on oxorhenium(V) dithiolates. This method is applicable to a wide range of substrates, including thiophenes, offering a route to their selective oxidation under mild conditions (Wang, Lente, & Espenson, 2002).
Organic Synthesis
The tert-butyl hydroperoxide-initiated radical cyclization of alkynylthioanisoles or -selenoanisoles with sulfinic acids provides a novel method for synthesizing 3-(arylsulfonyl)benzothiophenes under mild conditions. This process is characterized by one C(sp3)-S(Se) bond cleavage and two C(sp2)-S(Se) bond formations, indicating the versatility of TBHP in facilitating complex organic transformations (Xu, Yu, Yan, & Song, 2017).
Medicinal Chemistry
The development of acyl sulfonamide anti-proliferative agents illustrates the potential of thiophene sulfonic acid derivatives in drug discovery. For instance, the synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt for clinical supplies highlights the applicability of thiophene derivatives in creating compounds with potential therapeutic benefits (Yates, Kallman, Ley, & Wei, 2009).
Material Science
The exploration of sulfoxides, sulfides, and sulfones in material science, for example, through the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcases the role of thiophene sulfonic acid derivatives in developing new materials with unique properties (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-tert-butyl-5-chlorothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZSRWXWBIVADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435734 | |
Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-2-sulfonic acid tert-butylamide | |
CAS RN |
155731-14-9 | |
Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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